Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an ethyl ester group, a hydroxyphenyl group, and a methylimidazo[1,2-a]pyridine moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid
Another method involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of nitro groups would produce amines.
Scientific Research Applications
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like clemizole and etonitazene share the imidazole core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds, such as tryptophan and serotonin, have structural similarities and diverse biological functions.
Uniqueness
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with cellular processes or by disrupting the integrity of bacterial cell walls.
- Case Study : In a study evaluating a series of Schiff bases derived from related compounds, it was found that those with electron-donating groups exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
- Cell Lines Tested : The compound has shown activity against several cancer cell lines, including colon cancer and breast cancer.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways that regulate cell survival and proliferation .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. It may help in scavenging free radicals, thus protecting cells from oxidative stress.
- Research Findings : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antioxidant activity, which contributes to their therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Step 1 : Synthesis of 6-methylimidazo[1,2-a]pyridine via cyclization reactions involving appropriate precursors.
- Step 2 : Formation of the benzoate ester through reaction with ethyl chloroformate.
- Step 3 : Introduction of the hydroxyphenyl group through electrophilic aromatic substitution.
Reaction Conditions
The reactions often require specific catalysts and solvents to optimize yield:
- Common catalysts include potassium carbonate or sodium methoxide.
- Solvents such as ethanol or acetonitrile are frequently used to facilitate reactions .
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against various bacterial strains; electron-donating groups enhance activity |
Anticancer | Induces apoptosis in cancer cell lines; modulates survival signaling pathways |
Antioxidant | Scavenges free radicals; protects against oxidative stress |
Case Studies
- Antibacterial Activity : A series of derivatives were evaluated for their ability to inhibit bacterial growth. Compounds with electron-withdrawing groups showed lower activity compared to those with electron-donating groups .
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced viability in colon cancer cells by inducing apoptosis .
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 3-[[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-3-29-23(28)16-7-6-8-17(13-16)24-22-21(18-9-4-5-10-19(18)27)25-20-12-11-15(2)14-26(20)22/h4-14,24,27H,3H2,1-2H3 |
InChI Key |
XFJHEZGOHTUGME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CC=C4O |
Origin of Product |
United States |
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